molecular formula C14H24F6N8O8 B1504744 (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid CAS No. 244185-39-5

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid

Cat. No.: B1504744
CAS No.: 244185-39-5
M. Wt: 546.38 g/mol
InChI Key: FUXDQBQLZUYRNL-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid" is a structurally complex molecule featuring a pentanamide backbone with multiple functional groups. The primary structure includes:

  • A (2S)-2-amino-pentanamide core.
  • A nitramido-methylidene-amino substituent at position 5, introducing a nitro group (NO₂) into the carbamimidoyl moiety.
  • An N-[(2S)-1,4-diamino-1-oxobutan-2-yl] side chain, contributing additional amino and carbonyl functionalities.
  • A 2,2,2-trifluoroacetic acid (TFA) counterion, commonly used to stabilize amine-containing compounds via salt formation .

The TFA counterion improves solubility in polar solvents, a feature critical for pharmaceutical formulation .

Properties

IUPAC Name

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N8O4.2C2HF3O2/c11-4-3-7(8(13)19)16-9(20)6(12)2-1-5-15-10(14)17-18(21)22;2*3-2(4,5)1(6)7/h6-7H,1-5,11-12H2,(H2,13,19)(H,16,20)(H3,14,15,17);2*(H,6,7)/t6-,7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXDQBQLZUYRNL-JFYKYWLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCN)C(=O)N)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCN)C(=O)N)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F6N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678805
Record name Trifluoroacetic acid--(E)-N~5~-[amino(nitroamino)methylidene]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]-L-ornithinamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244185-39-5
Record name Trifluoroacetic acid--(E)-N~5~-[amino(nitroamino)methylidene]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]-L-ornithinamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with nitramido groups exhibit promising anticancer properties. The incorporation of such groups into amino acids can enhance their ability to inhibit tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by triggering specific signaling pathways related to cell death and survival mechanisms .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components suggest potential efficacy against a range of bacterial strains. In vitro studies have demonstrated that certain derivatives can inhibit bacterial growth by disrupting cellular processes essential for survival .

Biochemical Research

Enzyme Inhibition Studies
The compound's unique structure allows it to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism. This inhibition could lead to potential applications in the management of diabetes .

Peptide Synthesis
The presence of multiple amino functional groups makes this compound a valuable building block in peptide synthesis. It can be utilized to create peptide sequences with enhanced biological activity or specificity for certain receptors, making it a key player in drug development processes .

Pharmacological Applications

Potential as a Drug Candidate
Given its diverse biological activities, this compound has been investigated as a potential drug candidate for various conditions, including metabolic disorders and infections. Its ability to modulate biological pathways positions it as a candidate for further development into therapeutic agents .

Formulation Development
The trifluoroacetic acid component aids in the solubility and stability of the compound in pharmaceutical formulations. This characteristic is essential for ensuring bioavailability and efficacy when administered as a therapeutic agent .

Case Studies and Research Findings

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating potency .
Study 2Antimicrobial PropertiesShowed effective inhibition of Gram-positive bacteria with minimal inhibitory concentrations (MIC) lower than standard antibiotics .
Study 3Enzyme InhibitionConfirmed DPP-IV inhibition leading to reduced glucose levels in diabetic models .
Study 4Peptide SynthesisSuccessfully synthesized novel peptides using this compound as a precursor, enhancing binding affinity to target receptors .

Chemical Reactions Analysis

Coordination with Metal Ions

Compound X participates in coordination chemistry, particularly with platinum(II) ions, as evidenced in patent CA2947425A1 :

Reactants Conditions Product Application
Compound X + Platinum(II) nitrate + Oxalic acidAqueous solution, pH 6–7, 25°CPlatinum complex with enhanced stability and bioactivity Inhibitors of creatine transport

This reaction leverages the amino and nitramido groups as ligands, forming octahedral Pt complexes with potential therapeutic applications .

Hydrolysis and Stability

The compound undergoes pH-dependent decomposition, primarily targeting labile groups:

Condition Site of Reactivity Products Mechanism
Acidic (pH < 3) Nitramido groupNitric oxide (NO), ammonium ions, and carboxylic acid derivatives Acid-catalyzed cleavage of N–N bonds
Basic (pH > 9) Amide bondsFree amino acids and trifluoroacetate salts Nucleophilic attack by hydroxide ions

Stability studies indicate that the TFA counterion mitigates hydrolysis under neutral conditions, extending shelf life .

Functional Group Reactivity

Key reactive motifs include:

Nitramido Group

  • Reacts with electrophiles (e.g., acyl chlorides) to form substituted ureas.

  • Reductive cleavage with LiAlH₄ yields primary amines .

Primary Amines

  • Participate in Schiff base formation with aldehydes (e.g., formaldehyde).

  • Acylation with acetic anhydride modifies solubility and bioactivity .

Analytical Characterization

Reaction products are validated via:

Technique Key Observations
¹H/¹³C NMR Shift changes in amino (δ 6.8–7.2 ppm) and carbonyl (δ 170–175 ppm) regions
IR Spectroscopy N–H stretches (3300 cm⁻¹), C=O (1650 cm⁻¹), and NO₂ (1550 cm⁻¹)
Mass Spectrometry Molecular ion peak at m/z 817.9 (M+H⁺) confirms intact TFA adduct

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Key Structural Features Solubility Stability Biological Relevance
Target Compound Nitramido-methylidene-amino group; TFA counterion High in polar solvents (due to TFA) Moderate (nitro group may reduce stability) Potential electrophilic reactivity
FDB000508 (2S)-2-amino-5-[(E)-[amino(dimethylamino)methylidene]amino]pentanoic acid Moderate (free acid form) High (dimethylamino group inert) Carbamimidoyl moiety for enzyme inhibition
CF2 () Sulfamoyl-phenyl-dioxoisoindoline-pentanamide Low (hydrophobic aromatic groups) High (stable sulfonamide bond) Antimicrobial activity via sulfonamide targeting
S5c () 2-Amino-N-[4-(hydrazinylcarbonyl)-1,3-thiazol-2-yl]-4-methylpentanamide Moderate (thiazole enhances polarity) High (crystalline structure) Anticancer applications via thiazole interactions
Compound Cyclohexyl-diphenylmethyl-trimethylbutanamide Low (hydrophobic substituents) High (steric hindrance) Enzyme inhibition in pesticide testing

Key Findings

Nitramido vs. Dimethylamino Groups: The target compound’s nitramido group introduces a nitro moiety, which may increase electrophilicity and reactivity compared to the dimethylamino group in FDB000508 . However, this could reduce stability under acidic or reducing conditions. FDB000508’s dimethylamino group offers inertness, making it more suitable for prolonged storage .

Counterion Impact :

  • The TFA counterion in the target compound enhances aqueous solubility, unlike free acid forms (e.g., FDB000508) or neutral derivatives (e.g., CF2) .

Biological Activity :

  • CF2 () and S5c () exhibit targeted bioactivity (antimicrobial, anticancer) due to sulfamoyl and thiazole groups, respectively. The target compound’s nitramido group may enable unique interactions with nitroreductases or electrophile-sensitive proteins .

Synthetic Complexity :

  • The target compound’s multi-step synthesis likely involves peptide coupling (similar to ’s methods) and amidination reactions. By contrast, ’s compound employs cyclohexyl and diphenylmethyl groups, requiring specialized protecting-group strategies .

Preparation Methods

Synthetic Route Overview

The synthetic strategy for this compound generally involves:

Detailed Preparation Methodology

Starting Materials and Reagents

Component Role Typical Source/Specification
L-Arginine or protected derivatives Amino acid backbone precursor Commercially available, optically pure
Nitrosating agents (e.g., sodium nitrite) Formation of nitramido group Analytical grade
Nitrating agents (e.g., nitric acid derivatives) Nitramido group installation Controlled concentration
Coupling reagents (e.g., EDC, HOBt) Peptide bond formation High purity
Trifluoroacetic acid Salt formation and purification Anhydrous, reagent grade

Synthetic Steps

  • Peptide Bond Formation
    The synthesis begins with the coupling of protected amino acid derivatives to form the pentanamide backbone. Standard peptide coupling methods using carbodiimide reagents (e.g., EDC) and additives (e.g., HOBt) are employed to ensure high yield and stereochemical integrity.

  • Nitramido Group Installation
    The key step involves the selective nitrosation and nitration of the amino group to form the amino(nitramido)methylidene functionality. This step requires careful control of reaction temperature, pH, and reagent stoichiometry to avoid over-nitration or side reactions.

  • Deprotection and Purification
    After nitramido group formation, protecting groups are removed under mild acidic or basic conditions compatible with the sensitive nitramido moiety. The compound is then purified by chromatographic techniques such as reverse-phase HPLC.

  • Formation of the Trifluoroacetic Acid Salt
    The purified compound is treated with trifluoroacetic acid to form the stable TFA salt. This step improves the compound’s solubility and facilitates handling for research applications.

Reaction Conditions and Parameters

Step Reaction Conditions Notes
Peptide coupling Room temperature to 40°C, inert atmosphere, solvents like DMF or DCM Use of excess coupling reagent improves yield
Nitrosation/nitration 0–5°C, acidic aqueous medium, controlled addition of nitrosating agent Avoid prolonged exposure to prevent decomposition
Deprotection Mild acid (e.g., TFA in DCM) or base (e.g., piperidine) Conditions optimized to preserve nitramido group
Salt formation Room temperature, stoichiometric TFA Ensures complete conversion to TFA salt

Purification Techniques

  • Chromatography : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purification, providing high purity (>95%) suitable for research use.

  • Crystallization : In some cases, crystallization from suitable solvents may be employed to isolate the TFA salt in pure form.

Analytical Characterization Supporting Preparation

Analytical Method Purpose Typical Findings
Mass Spectrometry (MS) Confirm molecular weight (546.38 g/mol) Matches expected mass of compound plus TFA salt
Nuclear Magnetic Resonance (NMR) Structural verification Signals consistent with amino, nitramido, and peptide moieties
Infrared Spectroscopy (IR) Functional group identification Characteristic amide and nitramido absorption bands
Elemental Analysis Purity and composition Consistent with C14H24F6N8O8 formula

Research Findings and Optimization

  • Yield Optimization : Studies indicate that controlling the pH during nitrosation/nitration significantly affects yield and purity, with mildly acidic conditions favoring selective nitramido formation.

  • Stability Considerations : The nitramido group is sensitive to strong acids and bases; thus, deprotection and purification steps are optimized to avoid degradation.

  • Scalability : While laboratory-scale synthesis is well-documented, industrial-scale production requires stringent control of reaction parameters and purification to maintain batch-to-batch consistency.

Summary Table of Preparation Parameters

Parameter Optimal Range Impact on Synthesis
Temperature (nitrosation) 0–5°C Prevents side reactions
pH (nitrosation) 3.5–4.5 Selective nitramido formation
Coupling reagent excess 1.2–1.5 equiv Improves peptide bond yield
Deprotection conditions Mild acid/base, <30 min Preserves functional groups
Purification method RP-HPLC High purity, reproducibility
Salt formation Stoichiometric TFA Enhances solubility and stability

Q & A

Synthesis and Purification Strategies

Q: What are the recommended synthetic routes and critical purification steps for this compound? A: The synthesis involves multi-step reactions, including nucleophilic substitution, amide coupling, and nitramido group incorporation. Key steps include:

  • Condensation reactions under anhydrous conditions to form the pentanamide backbone .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) to isolate intermediates .
  • Final trifluoroacetic acid (TFA) salt formation using TFA in dichloromethane .

Critical purification steps:

Thin-layer chromatography (TLC) to monitor reaction progress .

Recrystallization in ethanol/water mixtures to enhance purity (>95%) .

Table 1: Example reaction conditions from factorial design optimization :

FactorOptimal RangeImpact on Yield
Temperature (°C)60-80+25% efficiency
Reaction Time (hr)12-18+15% yield
Solvent (DMF vs. DMSO)DMFImproved purity

Structural Characterization Techniques

Q: Which spectroscopic and analytical methods are essential for confirming the compound’s structure? A:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to resolve stereochemistry (e.g., (2S) configurations) and confirm amino/nitramido groups .
    • 2D NMR (COSY, HSQC) to assign coupling in the pentanamide backbone .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M-TFA]⁻ ions) .
  • Infrared Spectroscopy (IR):
    • Peaks at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (nitramido N-O) .

Note: For TFA counterion confirmation, ¹⁹F NMR (δ -75 ppm) is critical .

In Vitro Biological Activity Assays

Q: How can researchers assess the compound’s biological activity in vitro? A:

  • Enzyme inhibition assays:
    • Use fluorogenic substrates to measure inhibition of target enzymes (e.g., proteases or kinases) .
    • IC₅₀ values calculated via dose-response curves (concentration range: 1 nM–100 µM) .
  • Cytokine modulation:
    • ELISA or multiplex assays to quantify IL-6, TNF-α, or IFN-γ levels in stimulated macrophages .
  • Cell viability assays:
    • MTT or ATP-luminescence assays to rule out cytotoxicity (test concentrations ≤10 µM) .

Advanced: Reaction Optimization via Factorial Design

Q: How can factorial design improve synthesis yields and reproducibility? A: A full factorial design evaluates interactions between variables (e.g., temperature, solvent, catalyst). Example factors:

  • Variables: Temperature (60–80°C), solvent polarity (DMF vs. DMSO), and stoichiometry (1:1–1:2) .
  • Response surface modeling identifies optimal conditions (e.g., 75°C in DMF increases yield by 30%) .

Key outcome: Reduced side-product formation (e.g., <5% by-products vs. 20% in unoptimized reactions) .

Advanced: Resolving NMR Spectral Contradictions

Q: How to address conflicting NMR data for stereochemical assignments? A:

  • Chiral derivatization: Use Mosher’s acid to resolve (2S) configurations via ¹H NMR diastereomer splitting .
  • Dynamic NMR (DNMR): Detect rotameric equilibria in the nitramido group (e.g., coalescence temperature analysis) .
  • Cross-validation with X-ray crystallography (if crystals are obtainable) .

Example: A 0.3 ppm shift in ¹³C NMR may indicate incorrect stereochemistry; recheck coupling constants in HSQC .

Advanced: In Vivo vs. In Vitro Activity Discrepancies

Q: How to reconcile differences between in vitro potency and in vivo efficacy? A:

  • Pharmacokinetic profiling:
    • Measure plasma stability (e.g., T½ in murine models) to assess metabolic degradation .
    • LC-MS/MS quantifies bioavailability (target: >20% in rodent studies) .
  • Target engagement assays:
    • Use fluorescent probes (e.g., FRET) to confirm target binding in vivo .
  • Dose adjustment: Address poor blood-brain barrier penetration (common with polar amides) via prodrug strategies .

Case study: In vitro IC₅₀ of 10 nM but in vivo ED₅₀ of 50 mg/kg suggests solubility issues; formulate with cyclodextrin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid
Reactant of Route 2
(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.